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Abstract

Cobalt(ll) acetate tetrahydrate, Co(CHsCOO)2:4H20, is a crystalline solid of significant
interest in catalysis, materials science, and as a precursor in the synthesis of novel
coordination complexes. A thorough understanding of its three-dimensional atomic
arrangement is fundamental to elucidating its chemical behavior and designing new
applications. This technical guide provides a comprehensive overview of the octahedral
coordination geometry of cobalt(ll) acetate tetrahydrate, based on seminal crystallographic
studies. The document presents key structural parameters, a detailed experimental protocol for
its structural determination via single-crystal X-ray diffraction, and a visual representation of its
coordination sphere.

Introduction

The chemical and physical properties of coordination compounds are intrinsically linked to their
molecular structure. For cobalt(ll) acetate tetrahydrate, the arrangement of ligands around
the central cobalt ion dictates its reactivity, spectral properties, and magnetic behavior. X-ray
crystallography has unequivocally established that in its tetrahydrate form, cobalt(ll) acetate
adopts an octahedral coordination geometry.[1][2][3] The central cobalt(ll) ion is coordinated by
four water molecules and two acetate ligands, resulting in a discrete molecular complex.[1] This
guide delves into the precise structural details of this arrangement, providing quantitative data
and methodological insights for professionals in the field.
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Crystal Structure and Coordination Geometry

The crystal structure of cobalt(ll) acetate tetrahydrate has been determined with high
precision, revealing a monoclinic crystal system with the space group P2i/c.[1] The structure
consists of discrete, centrosymmetric molecules of trans-[Co(CHsCOO)2z(H20)a]. In this
complex, the cobalt(ll) ion is at the center of a distorted octahedron. The equatorial positions
are occupied by the oxygen atoms of the four water molecules, while the axial positions are
occupied by one oxygen atom from each of the two acetate ligands.[1]

Quantitative Structural Data

The precise bond lengths and angles within the coordination sphere of the cobalt(ll) ion are
critical for understanding the nature of the metal-ligand interactions. The following table
summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction
study by Kaduk and Partenheimer (1997).
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Parameter Atoms Involved Value Unit

Lattice Parameters a 4.80688(3) A

b 11.92012(7) A

C 8.45992(5) A

B 94.3416(4) °

Crystal System - Monoclinic

Space Group - P2i/c

Z - 2

Bond Lengths Co - O(acetate) 2.112(1) A

Co - O(water 1) 2.075(1) A

Co - O(water 2) 2.131(1) A

C - O(coordinated) 1.267(2) A

C - O(uncoordinated)  1.251(2) A

c-C 1.503(2) A

Bond Angles Olacetate) - Co - 89.1(1) °
O(water 1)

O(acetate) - Co -

O(water 2) 90-9(1) i

O(water 1) - Co - 90.0(1) 3

O(water 2)

Data sourced from the study by Kaduk and Partenheimer (1997).

Experimental Protocol: Single-Crystal X-ray
Diffraction
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The determination of the crystal structure of cobalt(ll) acetate tetrahydrate is achieved

through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in

this process.

Crystal Growth and Selection

Crystal Growth: Single crystals of cobalt(ll) acetate tetrahydrate suitable for X-ray
diffraction can be grown by slow evaporation of a saturated aqueous solution of the
compound.

Crystal Selection: A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm
in all directions is selected under a microscope. The crystal should be free of cracks and
other visible defects.

Data Collection

Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop
and a suitable oil to hold it in place.

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer
equipped with a suitable X-ray source (e.g., Mo Ka radiation, A = 0.71073 A) and a detector.

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal
vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated
through a range of angles.

Structure Solution and Refinement

Data Processing: The collected diffraction images are processed to determine the unit cell
dimensions and the intensities of the reflections.

Structure Solution: The initial positions of the atoms in the crystal structure are determined
using direct methods or Patterson methods.

Structure Refinement: The atomic positions and other parameters (e.g., thermal
displacement parameters) are refined against the experimental data to obtain the final,
accurate crystal structure.
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Visualization of the Octahedral Structure

A visual representation of the coordination environment around the central cobalt(ll) ion is
essential for a clear understanding of the structure. The following diagram, generated using the
DOT language, illustrates the octahedral geometry of the [Co(CH3COO)2(H20)4] complex.

2112 A /2112 A [2.075 A\2.131 A

Click to download full resolution via product page

Caption: Octahedral coordination of the Co(ll) ion in cobalt(ll) acetate tetrahydrate.

Conclusion

The octahedral structure of cobalt(ll) acetate tetrahydrate is a well-characterized example of
a coordination complex with significant implications for its chemical applications. The precise
structural parameters, determined through single-crystal X-ray diffraction, provide a solid
foundation for understanding its reactivity and for the rational design of new materials and
catalysts. This guide has summarized the key structural features, provided a detailed
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experimental protocol for its determination, and offered a clear visualization of its coordination
geometry, serving as a valuable resource for researchers and professionals in the chemical

sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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